N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(9-12-24-15-6-2-1-3-7-15)19-10-11-21-18(23)13-14-5-4-8-16(14)20-21/h1-3,6-7,13H,4-5,8-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJIRVKNGSYRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, biological interactions, and research findings related to its pharmacological properties.
Structural Characteristics
The compound features a unique cyclopenta[c]pyridazine moiety coupled with a phenylthio group. Its molecular formula is and it has a molecular weight of 343.45 g/mol. The presence of the tetrahydro-cyclopenta[c]pyridazine structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.
Potential Therapeutic Applications
- Antiviral Activity : Preliminary studies indicate that compounds with similar structural features exhibit antiviral properties. For instance, certain N-heterocycles have shown effectiveness against viruses such as hepatitis C and herpes simplex virus (HSV) .
- Receptor Binding : The compound may interact with specific receptors in the body, akin to other compounds that have demonstrated antagonistic activity against gastrin and cholecystokinin receptors . Understanding its binding affinity could elucidate its mechanism of action.
- Inhibition Studies : Research suggests that compounds within this class can inhibit certain biological processes, including the secretion of gastric acid in vivo models . This inhibition can be quantified through ED50 values derived from functional assays.
Case Studies and Experimental Data
A variety of studies have been conducted to assess the biological activity of similar compounds:
- In Vivo Studies : A study on related compounds demonstrated their ability to inhibit pentagastrin-induced gastric acid secretion in anesthetized rats. The effectiveness was measured through functional assays that evaluated receptor antagonism .
- Molecular Docking Simulations : Molecular docking studies can provide insights into the binding interactions between this compound and target proteins or enzymes. These simulations help predict the affinity and specificity of the compound towards various biological targets.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other similar compounds known for their biological activities:
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Core Scaffold and Substituent Variations
The compound shares the 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl core with several analogs, but its substituents distinguish it:
Key Observations:
- Electron Effects: The phenylthio group (-SPh) in the target compound is electron-rich, contrasting with the electron-withdrawing trifluoromethyl (-CF₃) group in and the pyrazine ring in . This difference may alter binding affinity in redox-sensitive environments.
- Molecular Weight and Lipophilicity: The target compound’s estimated molecular weight (~360 g/mol) and phenylthio group suggest moderate lipophilicity, positioning it between the lighter pyrazine derivative (285 g/mol) and the bulkier trifluoromethylphenyl analog (~428 g/mol) .
Q & A
Basic: What are the critical steps for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves multi-step reactions, such as condensation or nucleophilic substitution, followed by purification via recrystallization (e.g., ethanol-dioxane mixtures) . Characterization requires:
- 1H/13C NMR to confirm hydrogen/carbon environments and substituent positions .
- HRMS to validate molecular mass and isotopic patterns .
- IR spectroscopy to identify functional groups (e.g., carbonyl or thioether moieties) .
Key Consideration: Optimize reaction time and temperature to avoid side products, as seen in reflux conditions (e.g., 15 h in chlorobenzene) .
Basic: How can researchers confirm the purity of the synthesized compound?
Answer:
- Melting Point Analysis: Sharp melting ranges (e.g., 215–217°C) indicate high purity .
- Chromatography: Use silica gel column chromatography with optimized solvent ratios (e.g., ethyl acetate/petroleum ether 6:4) .
- Recrystallization: Select solvents with differential solubility (e.g., ethanol-dioxane) to remove impurities .
Advanced: How can statistical experimental design optimize reaction conditions for this compound?
Answer:
- Factorial Design: Systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify interactions affecting yield .
- Response Surface Methodology (RSM): Model nonlinear relationships between variables (e.g., reflux time vs. byproduct formation) .
- Example: Use a central composite design to minimize experiments while maximizing data on cyclization efficiency .
Advanced: What methodologies resolve contradictions in spectral data during structural elucidation?
Answer:
- Cross-Validation: Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) .
- 2D NMR Techniques: Employ COSY or HSQC to resolve overlapping signals in complex regions (e.g., cyclopenta[c]pyridazin protons) .
- Isotopic Labeling: Trace reaction pathways to confirm unexpected substituent positions .
Advanced: How can computational modeling enhance mechanistic studies of its reactivity?
Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to map intermediates in cyclization or sulfhydryl addition steps .
- Transition State Analysis: Identify rate-limiting steps (e.g., nucleophilic attack on the pyridazinone core) .
- Hybrid Approach: Integrate experimental kinetics (e.g., Arrhenius plots) with computed activation energies .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Answer:
- Mass Transfer Limitations: Optimize agitation rates and reactor geometry for heterogeneous reactions .
- Thermal Stability: Use calorimetry to assess exothermicity during scaling (e.g., avoiding decomposition at high concentrations) .
- Solvent Recovery: Implement membrane separation technologies to recycle ethanol or dioxane .
Advanced: How do solvent systems influence the compound’s stability and yield?
Answer:
- Polar Protic vs. Aprotic Solvents: Ethanol promotes nucleophilic substitution but may reduce thioether stability. Chlorobenzene minimizes hydrolysis of sensitive groups .
- Dielectric Constant: High-polarity solvents stabilize charge-separated intermediates in cyclization steps .
- Case Study: Ethanol-dioxane mixtures enhance recrystallization efficiency by balancing solubility and polarity .
Basic: Which functional groups are critical for reactivity, and how are they characterized?
Answer:
- Cyclopenta[c]pyridazin Core: Characterized via 13C NMR (δ ~170 ppm for carbonyl) and IR (~1650 cm⁻¹ for C=O stretch) .
- Phenylthio Group: Identified by 1H NMR (aromatic protons at δ 7.2–7.8 ppm) and HRMS sulfur isotopic patterns .
- Amide Linkage: Confirmed by IR (N–H stretch ~3300 cm⁻¹) and COSY correlations .
Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature?
Answer:
- Accelerated Stability Testing: Incubate samples at 40–60°C and pH 1–13, monitoring degradation via HPLC .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions .
- Stress Testing: Expose to UV light or oxidizing agents to identify photolytic/oxidative degradation pathways .
Advanced: What strategies integrate high-throughput screening (HTS) in derivative synthesis?
Answer:
- Parallel Synthesis: Use automated liquid handlers to prepare libraries of analogs (e.g., varying substituents on the phenylthio group) .
- Microreactor Arrays: Screen reaction conditions (e.g., catalysts, solvents) in nanoliter volumes .
- Machine Learning: Train models on HTS data to predict optimal conditions for novel derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
